![molecular formula C26H34O10 B040025 Eumaitenine CAS No. 112516-44-6](/img/structure/B40025.png)
Eumaitenine
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Overview
Description
Eumaitenine is a natural alkaloid compound that is found in the seeds of the Strychnos nux-vomica tree. This compound has been the subject of scientific research due to its potential therapeutic properties. Eumaitenine has been studied for its effects on the central nervous system, as well as its potential to treat various diseases.
Scientific Research Applications
Role in Gene Expression and Plant Development : In rice, about 0.2% of all adenines are 6mA methylated. This modification occurs most frequently at GAGG motifs and is mapped to about 20% of genes and 14% of transposable elements. In promoters, 6mA marks silent genes, while in gene bodies, it correlates with gene activity, suggesting a complementary role to 5-methylcytosine as an epigenetic mark in rice (Zhou et al., 2018).
Association with Gene Expression Regulation : 6mA has been identified across the plant genome and is involved in plant development, tissue differentiation, and gene expression regulations. Its role in gene expression does not always align with repression, showing divergent regulation (Karanthamalai et al., 2020).
Epigenetic Mark in Eukaryotes : 6mA modification in Drosophila suggests its presence and potential roles in higher-eukaryote cells, especially during embryogenesis. It is primarily removed from transposon regions, correlating with transposon suppression in Drosophila ovary (Zhang et al., 2015).
Potential as a New Epigenetic Mark : 6mA might function in regulating transcription, the activity of transposable elements, and transgenerational epigenetic inheritance, proposing it as a new epigenetic mark in eukaryotes (Luo et al., 2015).
Incorporation into Mammalian Genome : Recent findings indicate that 6mA is incorporated into the mammalian genome by DNA polymerase, suggesting its involvement in regulation of retrotransposons and chromatin organization (Liu et al., 2020).
Computational Tools for Detecting 6mA Sites : Tools like iDNA6mA-Rice have been developed for the accurate genome-wide identification of 6mA sites, particularly in plant genomes, which is crucial for understanding its biological functions (Lv et al., 2019).
properties
CAS RN |
112516-44-6 |
---|---|
Product Name |
Eumaitenine |
Molecular Formula |
C26H34O10 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(1R,2R,5S,6S,7R,9R,12R)-5,8,12-triacetyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |
InChI |
InChI=1S/C26H34O10/c1-13-8-9-18(32-14(2)27)25(7)22(35-23(30)17-10-11-31-12-17)20(33-15(3)28)19-21(34-16(4)29)26(13,25)36-24(19,5)6/h10-13,18-22H,8-9H2,1-7H3/t13-,18+,19-,20?,21-,22+,25+,26+/m1/s1 |
InChI Key |
ROIYJZDYULCGCZ-ILPQKJIASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@]2([C@@]13[C@@H]([C@@H](C([C@@H]2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC1CCC(C2(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)C)OC(=O)C |
synonyms |
eumaitenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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